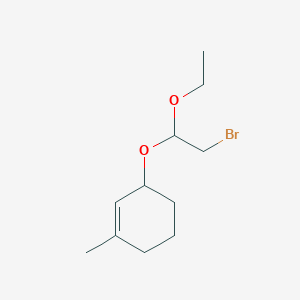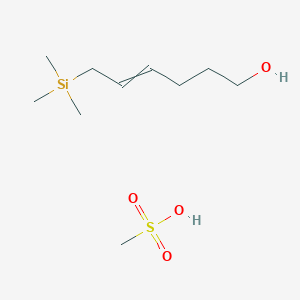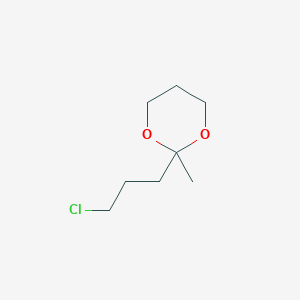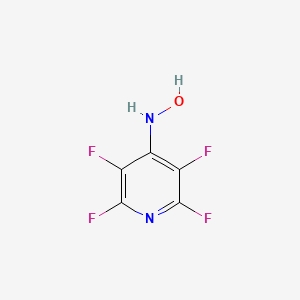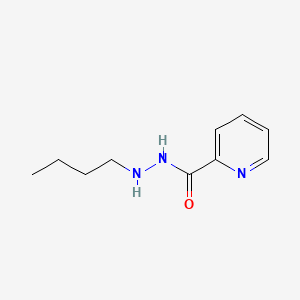
Picolinic acid, 2-butylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolinic acid, 2-butylhydrazide is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂ Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 2-butylhydrazide typically involves the reaction of picolinic acid with 2-butylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
Picolinic acid, 2-butylhydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.
科学研究应用
Picolinic acid, 2-butylhydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: Picolinic acid derivatives are used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of picolinic acid, 2-butylhydrazide involves its interaction with various molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the replication of certain viruses and modulate immune responses. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with viral entry and replication processes.
相似化合物的比较
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Picolinic acid, 2-butylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from its isomers and other derivatives.
属性
CAS 编号 |
100133-26-4 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC 名称 |
N'-butylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
InChI 键 |
XGHCVJBXTZGIHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNNC(=O)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


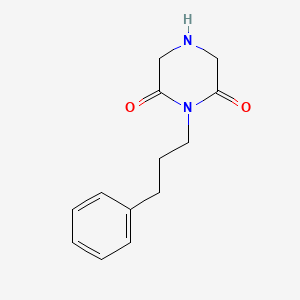
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

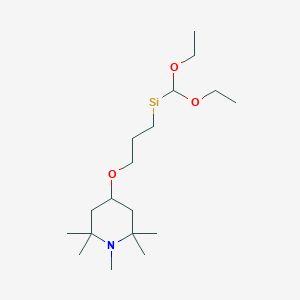
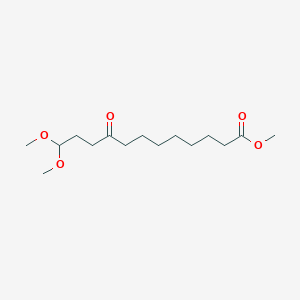
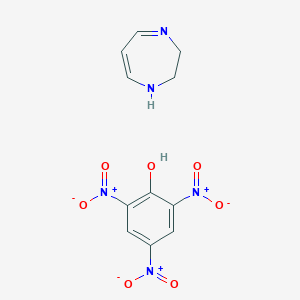

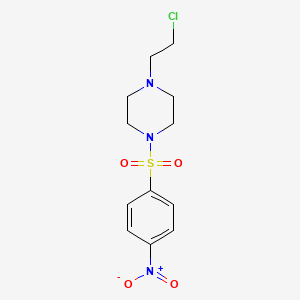
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
